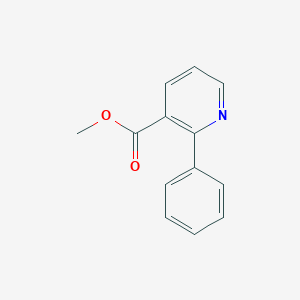
Methyl 2-phenylnicotinate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Methyl 2-phenylnicotinate and related compounds involves reacting isonicotinic acid with specific ketones or aldehydes in the presence of a base. Such processes are characterized by the formation of complex structures, as detailed in the synthesis of related compounds like 2-(4-Methylphenyl)-2-oxoethyl isonicotinate (Viveka et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds closely related to Methyl 2-phenylnicotinate has been determined through various spectroscopic and crystallographic methods. For instance, the crystal structure of 2-(4-Methylphenyl)-2-oxoethyl isonicotinate shows it crystallizes in the triclinic system, with specific unit cell parameters indicating complex intermolecular interactions (Viveka et al., 2013).
Chemical Reactions and Properties
Methyl 2-phenylnicotinate undergoes various chemical reactions, showcasing its reactivity and potential in synthetic chemistry. Its structure facilitates reactions such as nitrosation and oximation, leading to the synthesis of precursors for α-amino acids (Li et al., 2009).
Physical Properties Analysis
The physical properties of related compounds provide insight into their stability, reactivity, and potential applications. The synthesis and crystallographic analysis of compounds like Methyl 2-Hydroxyimino-3-phenyl-propionate reveal critical data on molecular dimensions and intermolecular hydrogen bonding patterns, which are vital for understanding their behavior in various conditions (Li et al., 2009).
Chemical Properties Analysis
The chemical properties of Methyl 2-phenylnicotinate and similar compounds, such as reactivity with malondialdehyde and 4-hydroxyalkenals, play a crucial role in their application in synthetic chemistry and analysis. These reactions form the basis for assays and methods to study lipid peroxidation and other biochemical processes (Gerard-Monnier et al., 1998).
Applications De Recherche Scientifique
-
Medicinally Important Heterocyclic Compounds
- Heterocyclic compounds, such as Methyl 2-phenylnicotinate, are widely used in medicinal chemistry . They are present in more than 85% of all physiologically active chemical compounds .
- The methods of application or experimental procedures involve various chemical reactions, including the Friedel-Crafts reaction, hydrogenation, and others .
- The outcomes of these applications are diverse, ranging from the development of new drugs to the discovery of new biological activities .
-
Photoinitiator for the Polymerization of Methyl Methacrylate
- In the field of polymer chemistry, similar compounds like 2-(N-Methyl-N-Phenylamino) acetonaphthone have been used as photoinitiators for the polymerization of methyl methacrylate .
- The method involves the synthesis of the photoinitiator, followed by its use in initiating the polymerization of methyl methacrylate under specific light conditions .
- The result is the formation of poly(methyl methacrylate), a widely used plastic material .
-
Synthesis of Biologically and Pharmaceutically Active Quinoline
- Quinoline, a heterocyclic compound similar to Methyl 2-phenylnicotinate, has versatile applications in the fields of industrial and synthetic organic chemistry .
- The synthesis protocols involve various classical and modern methods, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .
- The outcomes of these syntheses include the construction of the principal quinoline scaffold and its functionalization for biological and pharmaceutical activities .
-
Pharmacological Properties of Chalcones
- Chalcones, which are bioactive flavonoids similar to Methyl 2-phenylnicotinate, have been studied for their pharmacological properties .
- The methods of application involve the synthesis of chalcones and their testing in various preclinical and clinical studies .
- The outcomes of these studies include the identification of anti-inflammatory, antidiabetic, neuroprotective, antioxidant, anticancer, and antibacterial activities .
-
RNA Conformational States
- Compounds similar to Methyl 2-phenylnicotinate, such as 2’-O-Methylated nucleotides, have been used to study alternative RNA conformational states .
- The method involves the synthesis of 2’-O-Methylated RNA and its analysis using various biophysical techniques .
- The result is an increased understanding of the abundance and lifetime of alternative RNA conformational states .
- Synthesis of Biologically Active Heterocycles
- Compounds similar to Methyl 2-phenylnicotinate, such as parabens, are used in the synthesis of biologically active heterocycles .
- The methods involve various chemical reactions, including microwave-assisted synthesis, nanoparticle-catalysed synthesis, solvent-free synthesis, and others .
- The outcomes include the construction of complex heterocyclic molecules with potential biological and pharmaceutical activities .
Propriétés
IUPAC Name |
methyl 2-phenylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)11-8-5-9-14-12(11)10-6-3-2-4-7-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUIFNXSOUKTKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444370 | |
| Record name | Methyl 2-phenylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-phenylnicotinate | |
CAS RN |
188797-88-8 | |
| Record name | 3-Pyridinecarboxylic acid, 2-phenyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188797-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-phenylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

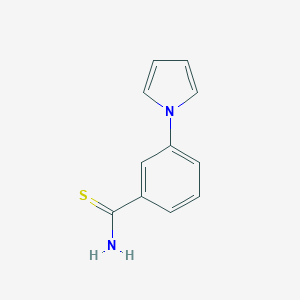
![[3-(Aminomethyl)pyrrolidin-3-yl]methanol](/img/structure/B71836.png)
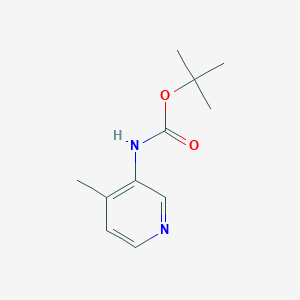
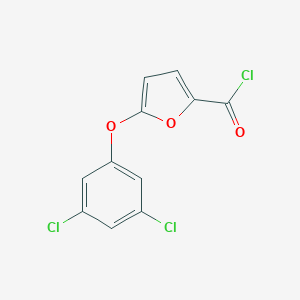


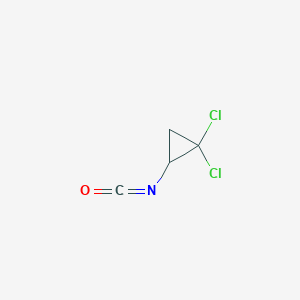
![Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate](/img/structure/B71861.png)
![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)

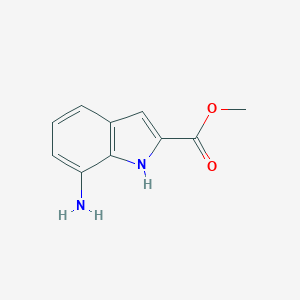
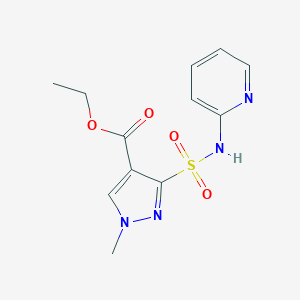

![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)